2-Chloro-4-methylpyrimidine-5-carbaldehyde
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Overview
Description
2-Chloro-4-methylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Chloro-4-methylpyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of iron(III) acetylacetonate (Fe(acac)3) as a catalyst. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by purification using silica gel column chromatography . Another method involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine with various nucleophiles .
Chemical Reactions Analysis
2-Chloro-4-methylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols to form substituted pyrimidines.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include methylmagnesium chloride, iron(III) acetylacetonate, and various nucleophiles . Major products formed from these reactions include substituted pyrimidines and oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can inhibit enzymes involved in DNA synthesis and repair, leading to its use as an anticancer agent . It also exhibits antimicrobial and anti-inflammatory activities by inhibiting the expression and activity of inflammatory mediators .
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-4-methylpyrimidine: This compound lacks the aldehyde group and is used as an intermediate in the synthesis of various pharmaceuticals.
2,4-Dichloro-5-methylpyrimidine: This compound has an additional chlorine atom and is used in the synthesis of complex heterocyclic compounds.
2-Amino-4-methylpyrimidine-5-carbaldehyde: This compound contains an amino group instead of a chlorine atom and is used in the synthesis of fused pyrimidines.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C6H5ClN2O |
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Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
InChI Key |
WLLUOHGOGOFTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C=O)Cl |
Origin of Product |
United States |
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